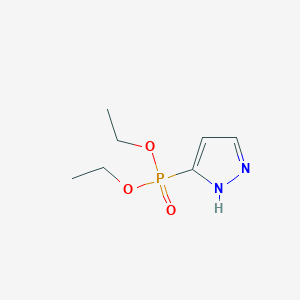

Diethyl 1H-pyrazol-3-ylphosphonate

Description

Properties

Molecular Formula |

C7H13N2O3P |

|---|---|

Molecular Weight |

204.16 g/mol |

IUPAC Name |

5-diethoxyphosphoryl-1H-pyrazole |

InChI |

InChI=1S/C7H13N2O3P/c1-3-11-13(10,12-4-2)7-5-6-8-9-7/h5-6H,3-4H2,1-2H3,(H,8,9) |

InChI Key |

XAXIEAXQAMQFTF-UHFFFAOYSA-N |

Canonical SMILES |

CCOP(=O)(C1=CC=NN1)OCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl 1H-pyrazol-3-ylphosphonate can be synthesized through various methods. One common approach involves the reaction of pyrazole derivatives with diethyl phosphite. For instance, a one-pot reaction of 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one with various aryl aldehydes and diethyl phosphite in the presence of nano SnO2 as a catalyst at room temperature and under solvent-free conditions has been reported . This method is efficient and eco-friendly, providing high yields of the desired product.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as those used in laboratory settings. The use of recyclable and non-volatile catalysts, such as nano SnO2, is preferred to ensure sustainability and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

Diethyl 1H-pyrazol-3-ylphosphonate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphonic acid derivatives.

Reduction: Reduction reactions can convert the phosphonate group to phosphine oxides.

Substitution: The pyrazole ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields phosphonic acids, while reduction can produce phosphine oxides .

Scientific Research Applications

Anticancer Potential

Recent studies have highlighted the anticancer properties of pyrazol-based compounds. For example, 1,3-diarylpyrazolone derivatives, which share structural similarities with Diethyl 1H-pyrazol-3-ylphosphonate, exhibited significant antiproliferative activity against non-small cell lung cancer (NSCLC) cells. Cell cycle analysis indicated that these compounds could arrest the cell cycle at different phases, depending on their substitution patterns .

Table 1: Antiproliferative Activity of Pyrazolone Derivatives

| Compound | IC50 (nM) | Cell Cycle Arrest Phase |

|---|---|---|

| P1 | 88 | G0/G1 |

| P2 | 61 | G2/M |

| P3 | 27 | G0/G1 |

Kinase Inhibition

This compound and its derivatives have also been investigated for their ability to inhibit various kinases. A study demonstrated that a related pyrazole compound showed selective inhibition against the Akt family of kinases, which are critical in cancer cell signaling pathways. The compound exhibited an IC50 value of 61 nM against Akt1, indicating strong potential as a therapeutic agent in cancer treatment .

Applications in Drug Development

The unique structural features of this compound make it a valuable scaffold for drug development. Its ability to modify biological activity through structural modifications allows for the design of targeted therapies. For instance, researchers are exploring its use as a lead compound for developing new anticancer agents by optimizing substituents to enhance selectivity and potency against specific cancer types.

Case Study 1: Anticancer Activity

In a recent investigation, a series of substituted pyrazolones were synthesized and evaluated for their anticancer activity against NSCLC cell lines. The study utilized a combination of cell viability assays and molecular docking studies to assess the binding affinity of these compounds to key targets involved in tumor growth. Results indicated that certain derivatives significantly inhibited cell proliferation while inducing apoptosis in cancer cells .

Case Study 2: Kinase Profiling

Another study focused on the kinase inhibitory profile of this compound analogs. The research employed high-throughput screening against a panel of kinases, revealing selective inhibition patterns that suggest potential therapeutic applications in diseases characterized by aberrant kinase activity, such as cancer and inflammatory disorders .

Mechanism of Action

The mechanism of action of diethyl 1H-pyrazol-3-ylphosphonate involves its interaction with various molecular targets. For instance, it can inhibit cholinesterase, an enzyme involved in the breakdown of acetylcholine, leading to increased levels of this neurotransmitter . This mechanism is similar to that of other organophosphorus compounds used as pesticides and nerve agents.

Comparison with Similar Compounds

Comparison with Similar Compounds

Diethyl 1H-pyrazol-3-ylphosphonate belongs to a broader class of pyrazole-phosphonate derivatives. Below, its properties and applications are contrasted with structurally related compounds:

Table 1: Comparative Properties of Pyrazole-Phosphonate Derivatives

| Compound | Reactivity (vs. Nucleophiles) | Thermal Stability (°C) | Solubility (in DMSO) | Key Applications |

|---|---|---|---|---|

| This compound | Moderate | 180–200 | High | Ligand synthesis, drug intermediates |

| Diethyl 1H-pyrazol-5-ylphosphonate | High | 160–180 | Moderate | Catalysis, polymer chemistry |

| Methyl 1H-pyrazol-3-ylphosphonate | Low | 150–170 | Low | Agricultural chemicals |

| Triphenylpyrazolylphosphonate | Very High | 220–240 | Low | Metal-organic frameworks (MOFs) |

Key Findings:

Substitution Position : The 3-position phosphonate group in this compound exhibits lower reactivity compared to 5-substituted analogs (e.g., Diethyl 1H-pyrazol-5-ylphosphonate) due to steric hindrance and electronic effects. This makes the 3-substituted derivative more selective in forming coordination complexes .

Alkyl Group Influence : Replacing ethyl groups (as in this compound) with methyl or phenyl groups alters solubility and thermal stability. For example, Triphenylpyrazolylphosphonate demonstrates superior thermal stability but poor solubility, limiting its use in solution-phase reactions.

Applications : this compound is favored in medicinal chemistry for synthesizing kinase inhibitors, whereas bulkier derivatives (e.g., Triphenylpyrazolylphosphonate) are prioritized in materials science for constructing MOFs.

Q & A

Q. Critical Factors Influencing Yield :

Basic: What spectroscopic and crystallographic methods are recommended for structural characterization?

Methodological Answer:

-

Spectroscopic Analysis :

-

Crystallographic Validation :

- Single-Crystal X-ray Diffraction (SC-XRD) : Use SHELX programs for structure solution and refinement . For example, a derivative compound (CCDC 1876881) crystallized in the monoclinic space group P2₁/c with R₁ = 0.041, confirming bond lengths and angles .

- ORTEP-3 : Generate thermal ellipsoid diagrams to visualize atomic displacement parameters .

Q. Table: Key Crystallographic Parameters (Example)

| Parameter | Value (CCDC 1876881) |

|---|---|

| Space Group | P2₁/c |

| a, b, c (Å) | 10.21, 7.89, 15.43 |

| R₁ (I > 2σ(I)) | 0.041 |

| CCDC Deposition No. | 1876881 |

Basic: What are the key safety considerations when handling this compound in laboratory settings?

Methodological Answer:

While specific safety data for this compound are limited, analogous phosphonates (e.g., diethyl phenylphosphonite) require:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of vapors or aerosols .

- Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .

- Storage : Keep in airtight containers away from oxidizers and heat sources .

Advanced: How can researchers address low yields or impurities during synthesis?

Methodological Answer:

- Low Yield Troubleshooting :

- Impurity Removal :

Advanced: How to resolve contradictions in spectroscopic vs. crystallographic data?

Methodological Answer:

Discrepancies between NMR (solution state) and SC-XRD (solid state) often arise from dynamic effects or crystal packing. To resolve:

Validate Crystallographic Data : Use PLATON/ADDSYM to check for missed symmetry or twinning .

DFT Calculations : Compare experimental NMR shifts with computed values (e.g., using Gaussian) to identify conformational differences .

Variable-Temperature NMR : Detect fluxional behavior in solution that may explain discrepancies.

Advanced: What computational approaches predict the reactivity of this compound in nucleophilic reactions?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For example, the phosphorus atom typically acts as an electrophilic center.

- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways using software like GROMACS.

- Docking Studies : Model interactions with biological targets (e.g., enzymes) to guide pharmacological applications .

Advanced: How to assess the pharmacological potential of this compound?

Methodological Answer:

While direct studies are limited, pyrazole-phosphonate hybrids are evaluated via:

- In Vitro Assays : Test inhibitory activity against kinases or phosphatases using fluorescence-based protocols .

- ADMET Profiling : Use Caco-2 cells for permeability and cytochrome P450 assays for metabolic stability.

- Structural Analogues : Compare with 4-(arylmethyl)-pyrazolone derivatives showing antihyperglycemic activity (IC₅₀ values ~10 µM) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.